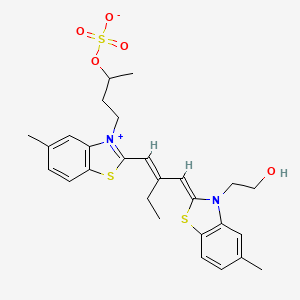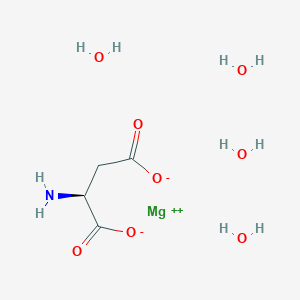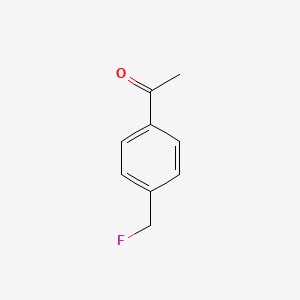![molecular formula C15H30O8 B568401 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid CAS No. 121028-83-9](/img/structure/B568401.png)
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is formed through the polymerization of 2-Propenoic acid with a specific diol, resulting in a polymer with distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) typically involves the polymerization of 2-Propenoic acid (also known as acrylic acid) with the diol 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol). The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with initiators and catalysts. The reaction conditions are carefully monitored to achieve high yields and consistent product quality. The polymer is then purified and processed into various forms depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain groups are replaced by others, modifying its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the polymer.
Applications De Recherche Scientifique
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) has a wide range of scientific research applications:
Chemistry: The polymer is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Biology: It finds applications in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s unique properties make it suitable for use in tissue engineering and regenerative medicine.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its excellent mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as cell adhesion, proliferation, and differentiation. In industrial applications, the polymer’s chemical structure allows it to form strong bonds with other materials, enhancing the performance of coatings and adhesives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, ethenyl ester: This compound is similar in structure but differs in its ester group, leading to different chemical properties and applications.
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: Another similar compound with distinct ester groups, used in different industrial applications.
2-Propenoic acid, 2-methyl-: A simpler compound with a different molecular structure, leading to unique properties and uses.
Uniqueness
What sets 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) apart is its specific polymer structure, which imparts unique mechanical and chemical properties. This makes it highly versatile and suitable for a wide range of applications, from medical devices to industrial products.
Propriétés
Numéro CAS |
121028-83-9 |
|---|---|
Formule moléculaire |
C15H30O8 |
Poids moléculaire |
338.397 |
Nom IUPAC |
2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26O6.C3H4O2/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15;1-2-3(4)5/h13-15H,2-11H2,1H3;2H,1H2,(H,4,5) |
Clé InChI |
YDVYCKXUNVBZOP-UHFFFAOYSA-N |
SMILES |
CCC(COCCO)(COCCO)COCCO.C=CC(=O)O |
Synonymes |
2-Propenoic acid, polymer with 2,2/'-[[2-ethyl-2-[(2-hydroxyethoxy) methyl]-1,3-propanediyl]bis(oxy)]bis[ethanol ] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)

